molecular formula C12H11ClF2 B2676593 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287302-56-9

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2676593
CAS No.: 2287302-56-9
M. Wt: 228.67
InChI Key: AGEWANXPFQYKHH-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[111]pentane is a synthetic organic compound characterized by a bicyclo[111]pentane core structure This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors under high-pressure conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.

    Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the bicyclo[1.1.1]pentane core.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the difluorophenyl group can yield partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions include various substituted bicyclo[11

Scientific Research Applications

1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the difluorophenyl group, resulting in different reactivity and applications.

    1-(Bromomethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane:

    1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane: Variation in the position of the fluorine atoms affects the compound’s properties.

Uniqueness: 1-(Chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane is unique due to the specific positioning of the chloromethyl and difluorophenyl groups on the bicyclo[1.1.1]pentane core. This configuration imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(chloromethyl)-3-(2,3-difluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)8-2-1-3-9(14)10(8)15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEWANXPFQYKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC=C3)F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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